molecular formula C7H11N3O B2876407 1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine CAS No. 1547025-88-6

1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine

Cat. No.: B2876407
CAS No.: 1547025-88-6
M. Wt: 153.185
InChI Key: OSDDKBZCCWOUAQ-UHFFFAOYSA-N
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Description

1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine is a heterocyclic compound that features a fused pyrano-pyrazole ring system

Preparation Methods

The synthesis of 1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate pyrazole derivatives with aldehydes or ketones under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like p-toluenesulfonic acid or sodium ethoxide .

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Mechanism of Action

The mechanism by which 1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine exerts its effects involves interactions with various molecular targets and pathways. For instance, in medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways, such as kinases or G-protein coupled receptors . The exact mechanism can vary depending on the specific application and the biological target involved.

Comparison with Similar Compounds

Properties

IUPAC Name

1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-10-6-2-3-11-4-5(6)7(8)9-10/h2-4H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDDKBZCCWOUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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